Hordenine-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

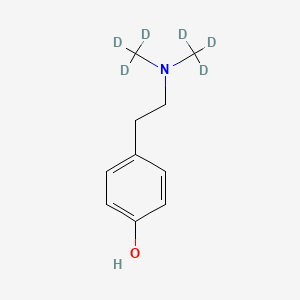

Hordenine-d6 is a deuterium-labeled derivative of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, particularly in barley (Hordeum vulgare). The compound is chemically known as 4-(2-dimethylaminoethyl)phenol-d6 and has the molecular formula C10H9D6NO. This compound is primarily used as a stable isotope-labeled compound in scientific research to study metabolic pathways and pharmacokinetics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hordenine-d6 typically involves the deuteration of hordenine. One common method is the reductive amination of deuterated tyramine. The process begins with the conversion of L-tyrosine to tyramine, followed by N,N-dimethylation using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of biocatalysts and green chemistry principles is also explored to enhance sustainability and reduce environmental impact .

化学反应分析

Types of Reactions

Hordenine-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to its amine form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

科学研究应用

Hordenine-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of hordenine in biological systems.

Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of hordenine.

Neuropharmacology: Investigated for its role as a dopamine receptor agonist and its potential effects on the central nervous system.

Anti-inflammatory Research: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like ulcerative colitis and acute lung injury.

作用机制

Hordenine-d6 exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine D2 receptor. It acts as an agonist, leading to sustained receptor activation. This interaction influences central dopaminergic pathways linked to the reward system. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .

相似化合物的比较

Similar Compounds

Tyramine: A biogenic amine and precursor to hordenine.

N,N-Dimethyltyramine: A structural analog of hordenine with similar pharmacological properties.

Phenethylamine: The parent compound of the phenethylamine class of alkaloids.

Uniqueness

Hordenine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing and quantifying metabolic pathways. Its stable isotope labeling provides enhanced accuracy in pharmacokinetic studies compared to its non-deuterated counterparts .

生物活性

Hordenine-d6, a deuterium-labeled derivative of hordenine, is a phenylethylamine alkaloid that exhibits various biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Hordenine (chemical formula: C_10H_13NO_2) is structurally characterized as a phenethylamine derivative. The deuterium labeling in this compound allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Pharmacological Properties

Hordenine has been associated with several pharmacological effects, including:

- Dopamine D2 Receptor Agonism : Hordenine acts as an agonist at the dopamine D2 receptor (D2R), which is implicated in various neurological functions. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease .

- Anti-inflammatory Effects : Research indicates that hordenine exhibits anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation .

- Antioxidant Activity : Hordenine has been shown to scavenge free radicals, contributing to its antioxidant effects, which may protect against oxidative stress-related diseases .

Absorption and Bioavailability

The bioavailability of hordenine has been studied through various methods:

- In Vitro Studies : Hordenine demonstrates rapid permeability across the intestinal barrier and the blood-brain barrier (BBB). Studies using Caco-2 cell models indicate that hordenine can quickly transfer through intestinal epithelium, although first-pass metabolism may reduce its systemic availability .

- Metabolism : Following oral administration, hordenine is metabolized into phase-II metabolites such as hordenine sulfate and glucuronide. These metabolites have been detected in human plasma shortly after consumption, indicating effective absorption and biotransformation .

Table 1: Summary of Biological Activities of this compound

Case Study: Biokinetics of Hordenine

A pilot study investigated the biokinetics of hordenine following beer consumption containing hordenine. Participants showed rapid absorption with peak plasma concentrations observed shortly after intake. The study utilized this compound as an internal standard for accurate quantification of the compound and its metabolites in plasma samples .

属性

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。